molecular formula C18H19BrN2O2 B4722541 2-(3-BROMOPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE

2-(3-BROMOPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE

Cat. No.: B4722541
M. Wt: 375.3 g/mol
InChI Key: YDMPJIRDHYTKRJ-UHFFFAOYSA-N
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Description

2-(3-BROMOPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE is an organic compound that features a bromophenoxy group and a phenylpiperazine moiety. Compounds with such structures are often investigated for their potential pharmacological activities, including their roles as intermediates in the synthesis of various pharmaceuticals.

Properties

IUPAC Name

2-(3-bromophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2/c19-15-5-4-8-17(13-15)23-14-18(22)21-11-9-20(10-12-21)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMPJIRDHYTKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMOPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE typically involves the following steps:

    Formation of the Bromophenoxy Intermediate: This can be achieved by reacting 3-bromophenol with an appropriate alkylating agent under basic conditions.

    Coupling with Phenylpiperazine: The bromophenoxy intermediate is then reacted with 4-phenylpiperazine in the presence of a suitable coupling agent, such as a carbodiimide, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperazine moiety.

    Reduction: Reduction reactions may target the carbonyl group in the ethanone moiety.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Products may include oxidized derivatives of the phenylpiperazine moiety.

    Reduction: Reduced forms of the ethanone moiety, such as alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Potential pharmacological activities, including as a precursor to drugs targeting neurological or psychiatric conditions.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, compounds with phenylpiperazine moieties are known to interact with neurotransmitter receptors, potentially modulating their activity. The bromophenoxy group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMOPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE: Similar structure with a different position of the bromine atom.

    2-(3-CHLOROPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE: Chlorine instead of bromine.

    2-(3-METHOXYPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE: Methoxy group instead of bromine.

Uniqueness

The presence of the bromine atom in the 3-position of the phenoxy group may confer unique reactivity and binding properties compared to its analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-BROMOPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE
Reactant of Route 2
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2-(3-BROMOPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE

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